molecular formula C5H8N4S B1313721 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine CAS No. 639782-44-8

6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine

Cat. No.: B1313721
CAS No.: 639782-44-8
M. Wt: 156.21 g/mol
InChI Key: GLAHJFGEMLNJEJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine (CAS 639782-44-8) is a high-purity synthetic compound of significant interest in medicinal chemistry and oncology research. This solid, provided with a minimum purity of 95%, has a molecular formula of C5H8N4S and a molecular weight of 156.21 g/mol . The core structure of this compound is a fused heterocyclic system containing both triazole and thiazine rings. Such nitrogen and sulfur-containing heterocycles are recognized as privileged scaffolds in drug discovery due to their extensive biological applications . Specifically, related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs have demonstrated potent biological activities, including serving as potent epidermal growth factor receptor (EGFR) targeting agents for anti-breast cancer research . These compounds can inhibit tubulin polymerization, a key mechanism of action for antitumoral activity . The structural features of this compound make it a valuable building block for developing novel therapeutic candidates. Researchers can utilize this amine-functionalized triazolothiazine as a key intermediate for further chemical derivatization or in the synthesis of more complex molecular architectures via multi-component reactions, a versatile and atom-economical synthetic approach . Safety Information: This compound is classified as harmful and irritating. Please refer to the Safety Data Sheet (SDS) for detailed handling protocols. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Product Use Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for personal use.

Properties

IUPAC Name

6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N4S/c6-4-7-8-5-9(4)2-1-3-10-5/h1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAHJFGEMLNJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457868
Record name 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
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Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

639782-44-8
Record name 5H-1,2,4-Triazolo[3,4-b][1,3]thiazin-3-amine, 6,7-dihydro-
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Record name 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
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Record name 5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
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Preparation Methods

Starting Materials

  • 4-amino-1,2,4-triazole derivatives (e.g., 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione)
  • Aromatic aldehydes (various substituted benzaldehydes)
  • Phenacyl bromides or chlorides (aryl-substituted α-bromoacetophenones)

Stepwise Synthesis

Step Reaction Conditions Outcome
1 Formation of Schiff base (aldimine) React 4-amino-triazole derivative with aromatic aldehyde in presence of HCl Aldimine intermediate (2)-(5) in good yield
2 Cyclization with phenacyl bromide Reflux in methanol or ethanol for ~20 hours Formation of 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b]thiadiazinium bromides (6)-(11)
3 Isolation and purification Crystallization from suitable solvents Pure crystalline fused heterocyclic compounds

Mechanistic Insights

  • The reaction proceeds via initial formation of a triazolium salt intermediate.
  • Cyclization involves the formation of a new C(6)-C(7) bond, which is a novel non-reductive ring closure.
  • The resulting ring adopts an E C6 conformation with trans hydrogen atoms on the 1,3,4-thiadiazinium ring.

Yields and Physical Data

Compound Yield (%) Melting Point (°C) Crystal Form Notes
Aldimines (2)-(5) 97-99 138-159 White needles/prisms High purity intermediates
Cyclized products (6)-(11) 45-79 138-185 White needles/prisms Moderate to good yields

The yields vary depending on the substituents on the aromatic rings and reaction conditions.

Analytical Characterization

  • Infrared Spectroscopy (IR): NH stretching vibrations observed at 3340-3415 cm⁻¹; carbonyl (CO) stretching at 1670-1687 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of trans and cis isomers in equilibrium (approx. 60:40 ratio).
  • Mass Spectrometry (MS): Characteristic fragmentation patterns include loss of MeBr, HBr, and sulfur-containing fragments.
  • X-ray Crystallography: Confirms molecular conformation and ring structure, showing sandwiching of bromide ions between units in the crystal lattice.

Alternative and Related Synthetic Routes

  • Some methods involve reduction of pre-formed triazolo-thiadiazine rings, but these are less general and more complex.
  • The described non-reductive cyclization method is preferred for its mild conditions and higher efficiency.
  • Modifications of the parent compound can be achieved by substituting different aromatic aldehydes or phenacyl halides to yield derivatives with varied biological activities.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Advantages References
Schiff base formation + cyclization 4-amino-triazole derivative + aromatic aldehyde + phenacyl bromide Ring cyclization forming C(6)-C(7) bond Reflux in MeOH/EtOH, ~20 h Mild, non-reductive, good yields
Reduction of pre-formed triazolo-thiadiazine Thiono derivatives + halogenocarbonyl compounds Reduction of C=N double bond Various, less general Less efficient, more steps

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolothiazines, sulfoxides, sulfones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains and fungi. This has implications for developing new antibiotics and antifungal agents to combat resistant pathogens .

Anticancer Properties
There is emerging evidence that this compound may possess anticancer activity. In vitro studies have demonstrated that some derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of specific signaling pathways related to cell survival and proliferation. Further research is required to elucidate the precise mechanisms and therapeutic potential in oncology .

Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in experimental models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .

Agricultural Applications

Herbicidal Activity
The compound has been investigated for its herbicidal properties. Research indicates that certain formulations can effectively inhibit the growth of specific weed species without adversely affecting crop yield. This positions this compound as a candidate for developing environmentally friendly herbicides .

Pesticidal Properties
In addition to herbicidal effects, this compound has shown promise as an insecticide. Studies have demonstrated its efficacy against various agricultural pests. The ability to target specific pest populations while minimizing harm to beneficial insects makes it a valuable tool in sustainable agriculture .

Materials Science

Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its unique chemical structure allows for the development of novel polymers with enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and composite materials .

Nanotechnology
In nanotechnology applications, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. Research indicates that nanoparticles derived from this compound exhibit unique optical and electronic properties that could be harnessed in sensors and electronic devices .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityPubChemEffective against multiple bacterial strains
Anticancer PropertiesPubChemInduces apoptosis in cancer cell lines
Neuroprotective EffectsPubChemProtects neuronal cells from oxidative stress
Herbicidal ActivityPubChemInhibits growth of specific weed species
Pesticidal PropertiesPubChemEffective against agricultural pests
Polymer ChemistryPubChemNovel polymers with enhanced properties
NanotechnologyPubChemUnique optical/electronic properties in nanoparticles

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine are best understood in comparison to structurally related heterocycles. Below is a detailed analysis:

Structural and Functional Analogues

2.1.1. Triazolo-Thiadiazines
  • Core Structure : These compounds feature a thiadiazine ring fused to a triazole, differing from the thiazine ring in the target compound. The thiadiazine ring is fully unsaturated, whereas the thiazine in the target is partially saturated (6,7-dihydro).
  • Bioactivity : Derivatives like 3-(3’-pyridyl)-6-substituted triazolo[3,4-b]thiadiazoles exhibit vasodilatory activity, with substituents such as aryloxy groups enhancing efficacy . For example, compounds 2a–2s in showed significant vasodilation due to the electron-withdrawing pyridyl group .
  • SAR Insights : Substitutions at the 6-position (e.g., α-naphthylmethylene in ) improve lipophilicity and antimicrobial activity . However, the dihydro-thiazine core in the target compound may offer better conformational flexibility for enzyme binding compared to rigid thiadiazines .
2.1.2. Triazolo-Thiazoles
  • Core Structure : These lack the six-membered thiazine ring, instead featuring a five-membered thiazole. For instance, compound 24 in (3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazole) has a saturated thiazole ring .
2.1.3. Pyrrolo-Triazoles
  • Core Structure : Pyrrolo-triazoles (e.g., pyrrolo[2,1-c][1,2,4]triazoles in ) replace the thiazine with a pyrrole ring, altering electronic properties and solubility .
  • Bioactivity : These compounds are often explored for CNS targets due to increased lipophilicity, contrasting with the target compound’s focus on MBL inhibition .

Key Comparative Data Table

Compound Name/ID Core Structure Substituents Bioactivity (Target) Key Findings References
6,7-Dihydro-5H-triazolo-thiazin-3-ylamine Triazolo-thiazine (dihydro) 3-amine MBL inhibition Structural scaffold with potential for hydrogen bonding; understudied in MBL contexts.
5o () Triazolo-thiazine (dihydro) 4-(tert-butyl)phenyl MBL inhibition (IMP-1) 63% inhibition at 100 µM; bulky tert-butyl enhances hydrophobic interactions.
10b () Triazolo-thiazine (dihydro) Thiophen-2-yl MBL inhibition (IMP-1) 57% inhibition at 100 µM; sulfur atom may coordinate with zinc in MBLs.
2a–2s () Triazolo-thiadiazole 3-pyridyl, 6-R (varied) Vasodilation Pyridyl group enhances electron withdrawal, improving vasodilatory activity.
4b, 4d () Triazolo-thiadiazole α-naphthylmethylene Antimicrobial/herbicidal Increased lipophilicity from naphthyl group improves membrane penetration.
Compound 24 () Triazolo-thiazole Phenyl MBL inhibition Thiazole ring limits ring flexibility compared to thiazine derivatives.

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (EWGs) : The pyridyl group in triazolo-thiadiazoles () enhances vasodilation by increasing electrophilicity , while the thiophene in 10b () may coordinate with MBL active-site zinc ions .
  • Bulky Hydrophobic Groups : The tert-butyl group in 5o improves IMP-1 inhibition by occupying hydrophobic pockets in MBLs . Similarly, α-naphthylmethylene in enhances antimicrobial activity via lipophilic interactions .
  • Amine vs.

Biological Activity

6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of triazole derivatives known for their pharmacological potential, including antitumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
  • CAS Number : 639782-44-8
  • Molecular Formula : C5_5H8_8N4_4S
  • Molecular Weight : 156.21 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin. For instance:

  • A study conducted by the National Cancer Institute evaluated various derivatives against 60 cancer cell lines. The results indicated significant antineoplastic activity in several compounds derived from this class. Notably, modifications at the 3-position with ethyl or pentyl groups enhanced activity against breast cancer cell lines (MDA-MB-468) .
CompoundActivity (IC50)Target Cell Line
3aHighMDA-MB-468
3bModerateColon Cancer
3cLowCNS Cancer

Antibacterial and Anti-inflammatory Properties

The antibacterial and anti-inflammatory activities of triazole derivatives have been widely documented. Specifically:

  • Antibacterial Activity : Compounds have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Activity : In vitro studies demonstrated that certain derivatives inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituents at the C(7) position significantly influence the biological activity and stability of the compounds.
  • Aryl substituents enhance the cleavage of the thiadiazine ring which is linked to increased biological activity .

Case Studies

  • In Vitro Antitumor Study : A series of experiments were conducted using sulforhodamine B assays to assess cytotoxicity across various cancer types. The study revealed that modifications at specific positions on the triazole ring could lead to enhanced cytotoxic effects against leukemia and lung cancer cells .
  • Mechanistic Studies : Further research indicated that compounds derived from this class exhibit mixed-type inhibition on thymidine phosphorylase, suggesting a complex interaction with cellular pathways involved in tumor growth .

Q & A

Q. What are the optimized synthetic routes for 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine derivatives, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol with phenacyl bromides or aromatic aldehydes in ethanol under reflux. For example, Jilloju et al. demonstrated a one-pot protocol using acetylacetone and aromatic aldehydes to yield triazolothiadiazine derivatives . Structural confirmation is achieved via:
  • 1H NMR spectroscopy : To verify proton environments and regiochemistry.
  • Elemental analysis : To confirm molecular composition.
  • HPLC-MS : For purity assessment and molecular ion verification .

Q. How are pharmacokinetic parameters (e.g., ADME) evaluated for triazolothiadiazine derivatives?

  • Methodological Answer : Computational tools like SwissADME are used to predict lipophilicity (LogP), solubility, and drug-likeness. For instance, Fedotov et al. compared synthesized compounds to celecoxib, identifying derivatives with improved intestinal absorption and blood-brain barrier penetration. Key parameters include:
  • Lipinski’s Rule of Five : To assess oral bioavailability.
  • TPSA (Topological Polar Surface Area) : For membrane permeability evaluation.
  • CYP450 inhibition profiles : To predict metabolic stability .

Advanced Research Questions

Q. What strategies enhance the bioactivity of triazolothiadiazines against coronaviruses or tumors?

  • Methodological Answer : Substituent engineering is critical. Jilloju et al. found that introducing 3,5-dimethylpyrazole or 2,3-dimethoxyphenyl groups improved anti-coronavirus activity (EC50 < 10 µM). Key steps:
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents at positions 3 and 6 of the triazolothiadiazine core.
  • In vitro assays : Cytopathic effect (CPE) reduction assays in Vero cells for antiviral activity; MTT assays for cytotoxicity profiling .
    Example Optimization :
DerivativeR1R2EC50 (µM)
5a3,5-dimethylpyrazolePhenyl8.2
5t2,3-dimethoxyphenyl4-methoxyphenyl6.5

Q. How can regioselectivity challenges during cyclization be addressed?

  • Methodological Answer : Regioselectivity in triazolothiadiazine formation is controlled by reaction conditions. For example:
  • Catalyst selection : Use of KOH in DMF at 100°C promotes cyclization without by-products like thiadiazepines .
  • Hydrogenation : NaBH4 reduces intermediates like 4-[(3-phenylprop-2-yn-1-ylidene)amino]-triazole-3-thiol to avoid competing pathways .
    Critical Parameters :
  • Solvent polarity (DMF > ethanol).
  • Temperature (reflux vs. room temperature).

Q. How do triazolothiadiazines compare to other heterocycles in antimicrobial activity?

  • Methodological Answer : Comparative studies show triazolothiadiazines exhibit broader spectra than triazolothiadiazoles. For example:
  • Antibacterial activity : 6-amino-triazolothiadiazines showed MIC values of 4–16 µg/mL against S. aureus vs. 32–64 µg/mL for thiadiazoles .
  • Antifungal activity : Pyrazole-containing derivatives (e.g., 3-methyl-1H-pyrazol-5-yl) demonstrated superior inhibition of C. albicans (MIC = 8 µg/mL) due to enhanced hydrogen-bonding interactions .

Key Considerations

  • Contradictions : and report differing solvent systems (aqueous-alcohol vs. DMF) for salt formation and cyclization. Optimization is context-dependent, requiring screening for each derivative.
  • Unreliable Sources : BenchChem () is excluded per guidelines; all answers rely on peer-reviewed studies.

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